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molecular formula C11H11F2N B8291170 2-Methyl-2-(2,3-difluorophenyl)butyronitrile

2-Methyl-2-(2,3-difluorophenyl)butyronitrile

Cat. No. B8291170
M. Wt: 195.21 g/mol
InChI Key: CZEZEMPDZUDXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129270B2

Procedure details

A solution of 5.0 g (37.85 mmol) of 1,2,3-trifluorobenzene, 3.30 g (39.74 mmol) of 2-methylbutylnitrile and 75.7 ml (0.5 M in toluene) of potassium-bis-trimethylsilylamide in 182 ml of toluene is heated for 3 hours at 60° C. It is mixed with ice water and ether. The organic phase is acidified with 10% H2SO4 and washed three times with water, dried (Na2SO4) and concentrated by evaporation in a vacuum. After chromatography on silica gel with 0–4% ether-hexane, 3.8 g of 2-methyl-2-(2,3-difluorophenyl)butyronitrile and 1.6 g of 2-methyl-2-(2,6-difluorophenyl)butyronitrile are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylbutylnitrile
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
potassium bis-trimethylsilylamide
Quantity
75.7 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9].[K].C[Si]([N-:15][Si](C)(C)C)(C)C.CCOCC.OS(O)(=O)=O.[C:30]1([CH3:36])[CH:35]=[CH:34]C=C[CH:31]=1>>[CH3:36][C:30]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9])([CH2:35][CH3:34])[C:31]#[N:15].[CH3:36][C:30]([C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:35][CH3:34])[C:31]#[N:15] |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)F
Name
2-methylbutylnitrile
Quantity
3.3 g
Type
reactant
Smiles
Name
potassium bis-trimethylsilylamide
Quantity
75.7 mL
Type
reactant
Smiles
[K].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
182 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
CC(C#N)(CC)C1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
Name
Type
product
Smiles
CC(C#N)(CC)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129270B2

Procedure details

A solution of 5.0 g (37.85 mmol) of 1,2,3-trifluorobenzene, 3.30 g (39.74 mmol) of 2-methylbutylnitrile and 75.7 ml (0.5 M in toluene) of potassium-bis-trimethylsilylamide in 182 ml of toluene is heated for 3 hours at 60° C. It is mixed with ice water and ether. The organic phase is acidified with 10% H2SO4 and washed three times with water, dried (Na2SO4) and concentrated by evaporation in a vacuum. After chromatography on silica gel with 0–4% ether-hexane, 3.8 g of 2-methyl-2-(2,3-difluorophenyl)butyronitrile and 1.6 g of 2-methyl-2-(2,6-difluorophenyl)butyronitrile are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylbutylnitrile
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
potassium bis-trimethylsilylamide
Quantity
75.7 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9].[K].C[Si]([N-:15][Si](C)(C)C)(C)C.CCOCC.OS(O)(=O)=O.[C:30]1([CH3:36])[CH:35]=[CH:34]C=C[CH:31]=1>>[CH3:36][C:30]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9])([CH2:35][CH3:34])[C:31]#[N:15].[CH3:36][C:30]([C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:35][CH3:34])[C:31]#[N:15] |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)F
Name
2-methylbutylnitrile
Quantity
3.3 g
Type
reactant
Smiles
Name
potassium bis-trimethylsilylamide
Quantity
75.7 mL
Type
reactant
Smiles
[K].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
182 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
CC(C#N)(CC)C1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
Name
Type
product
Smiles
CC(C#N)(CC)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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